molecular formula C24H26N4O4S2 B2768607 N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941937-26-4

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2768607
CAS RN: 941937-26-4
M. Wt: 498.62
InChI Key: GKSBQYUPNOLQMD-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26N4O4S2 and its molecular weight is 498.62. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Researchers have explored its effectiveness against various bacteria, fungi, and other microorganisms. Studies have shown that it exhibits inhibitory effects on microbial growth, making it a potential candidate for developing new antimicrobial agents .

Heterocyclic Synthesis

The compound is part of the thiazole-based heterocyclic family. Heterocycles play a crucial role in drug discovery and development. Researchers have synthesized derivatives of this compound using various methods, including Michael addition reactions. These derivatives may have diverse biological activities and could serve as lead compounds for drug design .

Imidazole Synthesis

Imidazoles are essential heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. While not directly mentioned in the provided compound name, the thiazole moiety suggests potential imidazole synthesis pathways. Investigating its reactivity and regioselectivity in imidazole formation could yield valuable insights .

Bioactivity Screening

Researchers have screened the compound for bioactivity against specific targets, such as enzymes, receptors, or cellular pathways. By assessing its interactions with biological macromolecules, they aim to identify potential therapeutic applications. Bioactivity assays can reveal whether the compound modulates specific biological processes .

Drug Design and Optimization

The compound’s structural features make it an interesting starting point for drug design. Medicinal chemists can modify its functional groups to enhance desired properties (e.g., solubility, bioavailability, and target specificity). Computational modeling and structure-activity relationship studies can guide optimization efforts .

Anti-Inflammatory Potential

Given its thiazole and amide moieties, the compound might exhibit anti-inflammatory effects. Researchers could explore its impact on inflammatory pathways, cytokine production, and immune responses. Such investigations are relevant for developing anti-inflammatory drugs .

Cancer Research

Thiazole derivatives have shown promise in cancer research. The compound’s unique structure warrants investigation into its potential as an anticancer agent. In vitro and in vivo studies could assess its cytotoxicity, apoptosis-inducing effects, and selectivity toward cancer cells .

Neuroprotective Properties

Certain thiazole-containing compounds exhibit neuroprotective activity. Researchers might explore whether this compound has similar effects, potentially mitigating neurodegenerative diseases or promoting neuronal health .

properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-16(29)26-18-5-7-19(8-6-18)27-23(31)15-34-24-28-20(14-33-24)13-22(30)25-12-11-17-3-9-21(32-2)10-4-17/h3-10,14H,11-13,15H2,1-2H3,(H,25,30)(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSBQYUPNOLQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

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